Selective RBM39 Degradation Without RBM23 Targeting: A Differentiating Feature from Indisulam, E7820, and Tasisulam
dCeMM1 exhibits a restricted neosubstrate profile, inducing degradation of RBM39 while sparing the closely related RNA-binding protein RBM23 [1]. In direct comparison, the aryl sulfonamide molecular glues indisulam, E7820, tasisulam, and CQS promote degradation of both RBM39 and RBM23 [1]. This differential selectivity is documented in a comprehensive review of molecular glue degraders, where dCeMM1 is uniquely listed with RBM39 as its sole reported protein target/neosubstrate, whereas the other four compounds are annotated with dual RBM39/RBM23 degradation activity [1].
| Evidence Dimension | Protein target/neosubstrate specificity |
|---|---|
| Target Compound Data | RBM39 only (no RBM23 degradation reported) |
| Comparator Or Baseline | Indisulam, E7820, Tasisulam, CQS: RBM39 + RBM23 |
| Quantified Difference | dCeMM1 exhibits exclusive RBM39 degradation; comparators exhibit dual RBM39/RBM23 degradation |
| Conditions | Literature-curated neosubstrate profiles based on published experimental evidence |
Why This Matters
Differential degradation of RBM39 versus RBM23 alters downstream splicing regulation and cellular phenotypes; researchers requiring selective RBM39 perturbation without confounding RBM23 effects should prioritize dCeMM1.
- [1] Kozicka Z, Thomä NH. Table 2. Compounds, Protein Targets/Neosubstrates. Int J Mol Sci. 2022;23(11):6206. View Source
